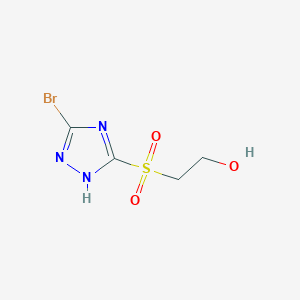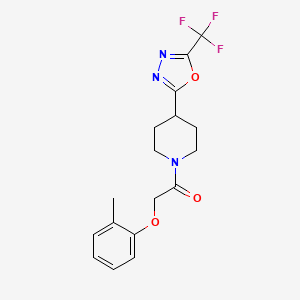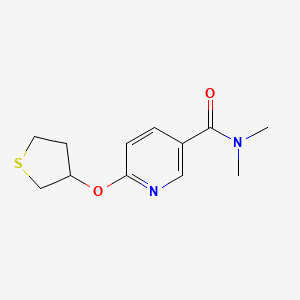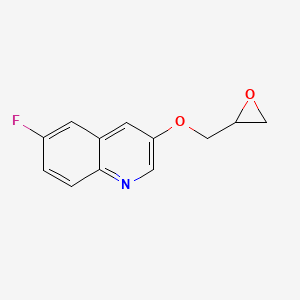![molecular formula C13H13IN4O3 B2556505 N-(5-ヨードピリジン-2-イル)-3-[(1E)-1-(メトキシイミノ)エチル]-5-メチル-1,2-オキサゾール-4-カルボキサミド CAS No. 339018-10-9](/img/structure/B2556505.png)
N-(5-ヨードピリジン-2-イル)-3-[(1E)-1-(メトキシイミノ)エチル]-5-メチル-1,2-オキサゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodine-substituted pyridine ring, a methoxyethanimidoyl group, and an isoxazolecarboxamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
科学的研究の応用
N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study the interactions of iodine-containing molecules with biological systems. It can also be used to investigate the effects of isoxazole derivatives on cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Iodination of Pyridine: The initial step involves the iodination of a pyridine derivative to introduce the iodine atom at the 5-position. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Methoxyethanimidoyl Group: The next step involves the introduction of the methoxyethanimidoyl group. This can be accomplished through the reaction of the iodinated pyridine with methoxyacetyl chloride in the presence of a base such as triethylamine.
Isoxazole Formation: The final step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving the intermediate formed in the previous step with a suitable reagent such as hydroxylamine.
Industrial Production Methods
Industrial production of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a variety of substituted pyridine derivatives.
作用機序
The mechanism of action of N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The iodine atom in the pyridine ring may facilitate binding to certain proteins or enzymes, while the isoxazolecarboxamide moiety may interact with other molecular targets. These interactions can lead to the modulation of specific biological pathways, resulting in the observed effects of the compound.
類似化合物との比較
N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
N-(5-iodo-2-pyridinyl)thiourea: This compound also contains an iodine-substituted pyridine ring but has a thiourea group instead of an isoxazolecarboxamide moiety. It may have different reactivity and biological activities.
2-(Aminooxy)-N-(5-iodo-2-pyridinyl)acetamide: This compound contains an aminooxy group and an acetamide moiety, which may result in different chemical properties and applications.
N-(5-iodo-2-pyridinyl)carbamic acid phenyl ester:
特性
IUPAC Name |
N-(5-iodopyridin-2-yl)-3-[(E)-N-methoxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN4O3/c1-7(17-20-3)12-11(8(2)21-18-12)13(19)16-10-5-4-9(14)6-15-10/h4-6H,1-3H3,(H,15,16,19)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBXMZSZPACNAG-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=NOC)C)C(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)/C(=N/OC)/C)C(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2556425.png)
![N-benzyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2556426.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2556429.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2556431.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2556432.png)



![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)
